molecular formula C8H4Cl2O2S2 B15326230 2-Chloro-1-benzothiophene-5-sulfonylchloride

2-Chloro-1-benzothiophene-5-sulfonylchloride

Cat. No.: B15326230
M. Wt: 267.2 g/mol
InChI Key: BUAOGVPNBGUQOA-UHFFFAOYSA-N
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Description

2-Chloro-1-benzothiophene-5-sulfonylchloride: is a versatile chemical compound with the molecular formula C8H4Cl2O2S2 and a molecular weight of 267.16 . It is a derivative of benzothiophene, featuring a chlorine atom at the 2-position and a sulfonyl chloride group at the 5-position. This compound is known for its unique properties and is widely used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-benzothiophene-5-sulfonylchloride . One common method is the chlorination of benzothiophene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The resulting 2-chlorobenzothiophene is then treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of This compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-benzothiophene-5-sulfonylchloride: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives such as 2-chloro-1-benzothiophene-5-sulfonic acid.

  • Reduction: : Reduction reactions can lead to the formation of 2-chloro-1-benzothiophene-5-sulfonic acid derivatives.

  • Substitution: : The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles to form different products.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed

  • Oxidation: : 2-chloro-1-benzothiophene-5-sulfonic acid

  • Reduction: : Reduced derivatives of 2-chloro-1-benzothiophene-5-sulfonic acid

  • Substitution: : Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Chloro-1-benzothiophene-5-sulfonylchloride: is widely used in scientific research due to its unique chemical properties. It is employed in the development of new materials, pharmaceuticals, and as a reagent in organic synthesis. Its applications include:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules.

  • Biology: : Employed in the study of biological systems and the development of bioactive compounds.

  • Medicine: : Investigated for its potential therapeutic properties in drug discovery.

  • Industry: : Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-1-benzothiophene-5-sulfonylchloride exerts its effects involves its interaction with various molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of stable products. The compound's reactivity makes it a valuable tool in organic synthesis and material science.

Comparison with Similar Compounds

2-Chloro-1-benzothiophene-5-sulfonylchloride: is compared with other similar compounds such as 5-chloro-1-benzothiophene-2-sulfonyl chloride . While both compounds share similar structural features, This compound is unique in its reactivity and applications. Other similar compounds include:

  • 5-chloro-1-benzothiophene-2-sulfonyl chloride

  • 2-chloro-1-benzothiophene-3-sulfonyl chloride

  • 2-chloro-1-benzothiophene-4-sulfonyl chloride

These compounds differ in the position of the chlorine and sulfonyl chloride groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C8H4Cl2O2S2

Molecular Weight

267.2 g/mol

IUPAC Name

2-chloro-1-benzothiophene-5-sulfonyl chloride

InChI

InChI=1S/C8H4Cl2O2S2/c9-8-4-5-3-6(14(10,11)12)1-2-7(5)13-8/h1-4H

InChI Key

BUAOGVPNBGUQOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(S2)Cl

Origin of Product

United States

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